FPPS Inhibition Potency in Leishmania Model: Ibandronate Demonstrates Intermediate Anti-Proliferative Activity Between Risedronate and Alendronate
In a 2020 study evaluating the anti-proliferative activity of nitrogen-containing bisphosphonates against Leishmania promastigotes via the MTS/PMS viability method, ibandronate exhibited an IC50 of 85.1 µM, positioning it between risedronate (13.8 µM, more potent) and alendronate (112.2 µM, less potent) [1]. This rank-order potency profile is consistent with the structural differences among these bisphosphonates, reflecting variations in their binding interactions with the FPPS enzyme active site [2].
| Evidence Dimension | Anti-proliferative activity (IC50) against Leishmania promastigotes |
|---|---|
| Target Compound Data | Ibandronate IC50 = 85.1 µM |
| Comparator Or Baseline | Risedronate IC50 = 13.8 µM; Alendronate IC50 = 112.2 µM |
| Quantified Difference | Ibandronate is 6.2-fold less potent than risedronate but 1.3-fold more potent than alendronate |
| Conditions | Leishmania infantum promastigotes; MTS/PMS viability assay; 72-hour incubation |
Why This Matters
This data establishes ibandronate's distinct FPPS inhibition potency relative to key comparators, informing selection in experimental models where intermediate anti-resorptive activity is desired.
- [1] Gadelha APR, Brigagao CM, da Silva MB, et al. Insights about the structure of farnesyl diphosphate synthase (FPPS) and the activity of bisphosphonates on the proliferation and ultrastructure of Leishmania and Giardia. Parasit Vectors. 2020;13(1):168. PMID: 32264955. View Source
- [2] Dunford JE, Thompson K, Coxon FP, et al. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. J Pharmacol Exp Ther. 2001;296(2):235-42. PMID: 11160603. View Source
